N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3,5-dimethylphenyl group and a piperidin-1-ylsulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the acylation of 3,5-dimethylphenylamine with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-12-16(2)14-18(13-15)21-20(23)17-6-8-19(9-7-17)26(24,25)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLKFRLAKRFRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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